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Compound of Interest

Compound Name: 2C-B-Butterfly

Cat. No.: B12644935

Disclaimer: This document is intended for research, scientific, and drug development
professionals only. The information contained herein is for educational and informational
purposes and is not an endorsement of the non-medicinal use of this substance. 2C-B-
Butterfly is a research chemical, and its toxicological properties in humans have not been
formally evaluated.

Executive Summary

2C-B-Butterfly (2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano[2,3-g]Jchromen-5-yl)ethan-1-amine)
is a conformationally-restricted synthetic phenethylamine, notable for its high selectivity as a
serotonin 5-HT2C receptor agonist over the 5-HT2A receptor.[1] This distinct receptor profile
makes it a valuable tool in neuroscience research. However, a significant gap exists in the
scientific literature regarding its comprehensive toxicological profile. This guide provides a
detailed overview of 2C-B-Butterfly, leveraging an analogue-based approach to infer its
potential toxicological characteristics by examining closely related compounds such as 2C-B,
2C-B-FLY, and various N-benzylphenethylamine (NBOMe) derivatives. This paper summarizes
available pharmacodynamic data, presents toxicological data from analogue compounds in
structured tables, details relevant experimental protocols, and provides visualizations of key
biological and experimental pathways.

Introduction to 2C-B-Butterfly

First synthesized in 1999 by Michael S. Whiteside and Aaron Monte, 2C-B-Butterfly is a ring-
expanded homologue of 2C-B-FLY.[1][2] Its rigid hexahydrobenzodipyran core structure is
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responsible for its enhanced selectivity for the 5-HT2C receptor.[1]

Chemical and Physical Properties:

Property Value
2-(10-Bromo-2,3,4,7,8,9-hexahydropyrano|2,3-

IUPAC Name )
glchromen-5-yl)ethan-1-amine[1]

Molecular Formula C14H18BrNO2[1]

Molecular Weight 312.21 g/mol [1]

CAS Number 502659-24-7[2]

Pharmacodynamics: A Comparative Analysis

The primary mechanism of action for 2C-B-Butterfly and its analogues is agonism at serotonin
5-HT2 receptors. The subtle structural differences between these compounds lead to
significant variations in receptor affinity and selectivity, which in turn are expected to influence
their toxicological profiles.

Receptor Binding Affinities

The following table summarizes the receptor binding affinities (Ki, nM) of 2C-B-Butterfly and
its analogues at key serotonergic and other receptors. Lower Ki values indicate higher binding

affinity.
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ol-
Compound 5-HT2A 5-HT2C 5-HT2B 5-HT1A .
adrenergic
Higher

2C-B- selectivity

1.76 nM[3]
Butterfly over 5-

HT2A[1]

~1.2nM ~0.63 nM ~13 nM o Affinity
2C-B Low affinity[1]

(EC50)[1] (EC50)[1] (EC50)[1] present[4]

Potent High High Weak
2C-B-FLY : - - -

agonist[5] affinity[5][6] affinity[5][6] affinity[5]

] Lower affinity

Subnanomola  High o
25B-NBOMe o o than 5- Low affinity 0.3-0.9 uM[2]

r affinity[7] affinity[8]

HT2A/2CI[8]

0.044-0.6 1.03-4.6 1.91-130 85 - 1,800 High
25|-NBOMe -

nM[9] nM[9] nM[9] nM[9] affinity[9]

Note: Some values are presented as EC50 where Ki was not available. EC50 represents the
concentration for half-maximal effective response and is a measure of potency.

Inferred Toxicological Profile from Analogue
Compounds

Due to the lack of direct toxicological studies on 2C-B-Butterfly, this section extrapolates
potential toxicities based on data from 2C-B, 2C-B-FLY, and NBOMe compounds.

In Vitro Cytotoxicity

Studies on NBOMe compounds have demonstrated cytotoxic effects on various cell lines. The
N-2-methoxybenzyl group, absent in 2C-B-Butterfly, appears to significantly increase
cytotoxicity.[6]
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. Cytotoxicity Metric
Compound Cell Line Assay

(EC50/TC50)
SH-SY5Y, PC12, o More potent than
25C-NBOMe Cell Viability ]
SN471 (neuronal) methamphetamine[9]
H9c2
25I-NBOMe MTT Assay 70.4 uM[10]

(cardiomyocytes)

) ] Higher cytotoxicity
Differentiated SH- o ]
2C-B Cell Viability than mescaline-
SY5Y and HepG2
NBOMe[6]

In Vivo and Clinical Toxicology

No formal LD50 studies for 2C-B or its direct analogues are publicly available. However, case
reports of clinical intoxications and fatalities provide valuable insight into the potential adverse
effects at high doses. The NBOMe series, in particular, is associated with a higher risk of
severe toxicity and fatalities compared to the 2C-x series.[7][9]

Reported Adverse Effects in Humans (Analogue Compounds):

o Cardiovascular: Tachycardia, hypertension, vasoconstriction.[4][9]

» Neurological: Seizures, agitation, aggression, hallucinations, confusion, hyperthermia.[9][11]
o Other: Rhabdomyolysis, metabolic acidosis, acute kidney injury.[7][9]

Concentrations in Clinical and Postmortem Cases:
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Concentration

Compound Sample Type Context
Range
Non-fatal intoxication
2C-B Serum 342 ng/mL ) )
with seizures
Postmortem Heart )
25B-NBOMe 1.59 ng/mL Fatality
Blood
251-NBOMe Serum 0.034 - 0.75 ng/mL[7] Non-fatal intoxications
Postmortem Heart 0.405 - 19.8 ng/mL][2] N
25I-NBOMe Fatalities
Blood [12]
251-NBOMe Urine 2.0 - 36.0 ng/mL[7] Non-fatal intoxications

Experimental Protocols

This section details standardized methodologies relevant to the toxicological screening of novel

psychoactive substances like 2C-B-Butterfly.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol describes a common method for assessing cell viability.

o Cell Seeding: Plate human cell lines (e.g., SH-SY5Y neuroblastoma or HepG2 hepatoma) in

96-well plates at an appropriate density and allow them to adhere overnight.

o Compound Exposure: Treat the cells with a range of concentrations of the test compound

(e.g., 2C-B-Butterfly) for a specified period (e.g., 24 or 48 hours).

e MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial

dehydrogenases will reduce MTT to formazan crystals.

¢ Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCI) to dissolve the

formazan crystals.
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Absorbance Reading: Measure the absorbance of the solution at a specific wavelength
(typically 570 nm) using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells
and determine the EC50 value (the concentration that reduces cell viability by 50%).

Radioligand Receptor Binding Assay

This protocol outlines a method to determine the binding affinity of a compound to a specific
receptor.[1][13][14][15]

Membrane Preparation: Prepare cell membranes from a cell line expressing the target
receptor (e.g., 5-HT2C) or from animal brain tissue.

Assay Setup: In a 96-well plate, combine the cell membrane preparation, a radiolabeled
ligand known to bind to the receptor, and varying concentrations of the unlabeled test
compound (2C-B-Butterfly).

Incubation: Incubate the mixture to allow the binding to reach equilibrium.

Separation: Separate the receptor-bound radioligand from the unbound radioligand via rapid
filtration through a glass fiber filter.

Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation
counter.

Data Analysis: Plot the displacement of the radioligand by the test compound to generate a
competition curve. From this curve, calculate the IC50 (the concentration of the test

compound that inhibits 50% of the specific binding of the radioligand) and then derive the Ki
(inhibition constant), which reflects the binding affinity of the test compound for the receptor.

In Vivo Animal Models for Behavioral Pharmacology

Rodent models are commonly used to assess the psychoactive and potential adverse effects of
psychedelic compounds.[16][17][18][19][20]

Animal Acclimation: Acclimate the animals (e.g., male Wistar rats) to the laboratory
conditions and testing apparatus.
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e Drug Administration: Administer the test compound via a relevant route (e.g., subcutaneous
or intraperitoneal injection) at various doses.

¢ Behavioral Assessment:

o Head-Twitch Response (HTR): This is a specific behavioral proxy for 5-HT2A receptor
activation in rodents. The frequency of rapid side-to-side head movements is counted for a
defined period after drug administration.[17]

o Locomotor Activity: Monitor changes in movement and exploration in an open-field arena.

o Prepulse Inhibition (PPI) of the Acoustic Startle Response: This assesses sensorimotor
gating, which can be disrupted by hallucinogens.

o Data Analysis: Analyze the dose-dependent effects of the compound on these behavioral
measures.

Pharmacokinetic Analysis using LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for quantifying
drug concentrations in biological matrices.[3][21][22][23][24]

o Sample Collection: Collect biological samples (e.g., blood, plasma, brain tissue) from
animals at various time points after drug administration.

» Sample Preparation: Extract the drug from the biological matrix, often involving protein
precipitation followed by solid-phase or liquid-liquid extraction.

o LC Separation: Inject the extracted sample into a liquid chromatography system to separate
the parent drug and its metabolites from endogenous components.

o MS Detection: The separated compounds are ionized and detected by a mass spectrometer,
which provides high selectivity and sensitivity for quantification.

» Data Analysis: Construct a calibration curve using standards of known concentrations to
quantify the drug in the samples. From the concentration-time data, calculate key
pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to
maximum concentration), and elimination half-life.
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Visualizations
Signaling Pathways and Experimental Workflows

Figure 1: Simplified 5-HT2A/2C Receptor Signaling Pathway
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Figure 1: Simplified 5-HT2A/2C Receptor Signaling Pathway
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Figure 2: General Workflow for In Vitro Cytotoxicity Screening
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Figure 2: General Workflow for In Vitro Cytotoxicity Screening
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Figure 3: Workflow for Pharmacokinetic Analysis
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Figure 3: Workflow for Pharmacokinetic Analysis
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Conclusion and Future Directions

While 2C-B-Butterfly presents a unique pharmacological profile with high selectivity for the 5-
HT2C receptor, a comprehensive understanding of its toxicology is critically lacking. Based on
the available data from its structural analogues, it is plausible that 2C-B-Butterfly possesses a
safety profile more akin to 2C-B than the more toxic NBOMe compounds. However, its high
receptor affinity suggests that it could be potent and may carry risks at higher doses.

Future research should prioritize a systematic toxicological evaluation of 2C-B-Butterfly,
including:

« In vitro cytotoxicity studies in relevant human cell lines to determine its direct cellular toxicity.

o Comprehensive receptor screening to identify potential off-target interactions that could
contribute to adverse effects.

* Invivo studies in animal models to assess its behavioral effects, acute toxicity (LD50), and
pharmacokinetic profile.

» Metabolism studies to identify major metabolites and assess their potential pharmacological
activity and toxicity.

Such data are essential for a thorough risk assessment and to guide any potential future
research into the therapeutic applications of 5-HT2C selective agonists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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BENGHE Foundational & Exploratory

Check Availability & Pricing

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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